7-chloro-2-methyl-2H-indazol-5-amine
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Overview
Description
7-chloro-2-methyl-2H-indazol-5-amine is an organic compound with the molecular formula C8H8ClN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is known for its various biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-2H-indazol-5-amine can be achieved through several methods. One common approach involves the alkylation of N-methylindazole with 6-chloro-2-methyl-2H-indazol-5-amine . Another method includes the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of C–N and N–N bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-methyl-2H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-chloro-2-methyl-2H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a valuable tool in studying cellular processes and pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It acts as a non-selective cyclooxygenase (COX) inhibitor, which helps reduce inflammation and pain . Additionally, it can inhibit the growth of certain cancer cells by interfering with their proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-2H-indazol-5-amine
- N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide
Uniqueness
7-chloro-2-methyl-2H-indazol-5-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of anti-tumor and anti-inflammatory properties .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-2-methylindazol-5-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-4-5-2-6(10)3-7(9)8(5)11-12/h2-4H,10H2,1H3 |
InChI Key |
AJVUOMGKGLMSBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=C(C2=N1)Cl)N |
Origin of Product |
United States |
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